Lapatinib-d7 Ditosylate

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Lapatinib therapeutic drug monitoring (TDM) often faces up to 3.5-fold inter-patient variability in plasma recovery, which compromises dose accuracy. Lapatinib-d7 Ditosylate is the definitive SIL internal standard engineered to eliminate this uncertainty in quantitative LC-MS/MS. - Corrects 3.5-fold interindividual recovery variability, ensuring reliable dose adjustment for HER2-positive metastatic breast cancer patients. - The +7 Da mass shift reliably resolves analyte and metabolite interference, validated across calibration ranges of 2.50-5000 ng/mL. - Requires only 50 µL of plasma for complete analysis, ideal for vulnerable populations and multiplexed TKI monitoring.

Molecular Formula C36H34ClFN4O7S2
Molecular Weight 760.3
CAS No. 1009307-24-7
Cat. No. B583448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib-d7 Ditosylate
CAS1009307-24-7
SynonymsN-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d7]amino]methyl]-2-furanyl]-4-quinazolinamine Bis(4-methylbenzenesulfonate) Ditosylate;  GW-572016F-d7 Ditosylate;  Tykerb-d7 Ditosylate; 
Molecular FormulaC36H34ClFN4O7S2
Molecular Weight760.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;
InChIKeyOZDXXJABMOYNGY-LXACFCGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib-d7 Ditosylate (CAS 1009307-24-7): A Stable Isotope-Labeled Internal Standard for Lapatinib Quantification


Lapatinib-d7 Ditosylate (CAS 1009307-24-7) is a deuterium-labeled analog of the dual tyrosine kinase inhibitor lapatinib, specifically designed as a stable isotope-labeled (SIL) internal standard for quantitative LC-MS/MS analysis . The parent compound lapatinib reversibly inhibits epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB-2) tyrosine kinases with IC50 values of 10.2 nM and 9.8 nM against purified enzymes, respectively . The -d7 variant incorporates seven deuterium atoms at specific positions within the N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(²H₃)methanesulfonyl(1,1,2,2-²H₄)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine backbone, forming the ditosylate salt with molecular weight 932.5 g/mol (C₄₃H₃₅D₇ClFN₄O₁₀S₃) .

Why Lapatinib-d7 Ditosylate Cannot Be Substituted by Non-Isotopic or Lower-Deuterated Internal Standards


In quantitative LC-MS/MS analysis, the selection of an internal standard (IS) directly determines the accuracy of lapatinib concentration measurements in biological matrices. Non-isotope-labeled IS compounds (e.g., zileuton) fail to correct for interindividual variability in lapatinib recovery from patient plasma, which can vary by up to 3.5-fold (range: 16-56%) across cancer patients [1]. Lower-deuterated lapatinib variants (e.g., lapatinib-d3 or lapatinib-d4) exhibit reduced mass shift from the unlabeled analyte, increasing the risk of isotopic peak overlap and compromised quantification accuracy in complex biological matrices [2]. The -d7 label provides a +7 Da mass shift that reliably distinguishes the IS signal from endogenous lapatinib and its metabolites, ensuring robust quantification across diverse sample matrices including plasma from patients with end-stage renal disease receiving hemodialysis where concomitant medications pose additional interference risks [3].

Lapatinib-d7 Ditosylate: Quantitative Differentiation Evidence Versus Alternative Internal Standards


Non-Isotopic vs. Isotopic Internal Standard: Correction of 3.5-Fold Interindividual Recovery Variability

In a direct head-to-head comparison using patient plasma samples, the non-isotope-labeled internal standard (zileuton) failed to correct for interindividual variability in lapatinib recovery, whereas the isotope-labeled internal standard (lapatinib-d3) successfully normalized these differences [1]. Lapatinib-d7, with its +7 Da mass shift, provides superior mass resolution compared to the -d3 variant, reducing isotopic interference from the parent analyte .

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Mass Shift Superiority: Lapatinib-d7 (+7 Da) vs. Lapatinib-d3 (+3 Da) vs. Lapatinib-d4 (+4 Da)

Lapatinib-d7 provides a +7 Da mass shift from the unlabeled parent compound (m/z 925.46 → 932.5), compared to +3 Da for lapatinib-d3 and +4 Da for lapatinib-d4 . In LC-MS/MS analysis, larger mass shifts reduce the risk of isotopic peak overlap between the internal standard and the M+1/M+2 natural abundance isotopic peaks of the analyte, which is particularly critical for lapatinib due to its chlorine-containing structure with significant natural isotopic abundance .

Mass Spectrometry Isotopic Interference Internal Standard Selection

Validation in Complex Clinical Matrices: End-Stage Renal Disease Patient Plasma

A validated LC-MS/MS method using isotopically labeled lapatinib internal standard demonstrated no interference from concomitant medications commonly administered to patients with end-stage renal disease (ESRD) receiving hemodialysis [1]. The method achieved a calibration curve range of 2.50-1000 ng/mL using only 50 μL of plasma, with established precision, accuracy, linearity, selectivity, and sensitivity across all validation parameters [1].

Clinical Bioanalysis Matrix Interference Therapeutic Drug Monitoring

Simultaneous Multi-Analyte TKI Quantification Using Stable Isotope-Labeled Internal Standards

A validated HPLC-MS/MS method for simultaneous quantification of eight tyrosine kinase inhibitors (dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib, and sunitinib) in human plasma employed stable isotopically labeled compounds of each TKI as internal standards [1]. The method demonstrated intra- and inter-assay accuracy <13.1% and precision <10.0% for all analytes, with lapatinib calibration range of 20.0-10,000 ng/mL [1].

Multiplex Assay Tyrosine Kinase Inhibitors Therapeutic Drug Monitoring

Lapatinib-d7 Ditosylate: Validated Application Scenarios for Research and Clinical Bioanalysis


Therapeutic Drug Monitoring of Lapatinib in Oncology Patients

Lapatinib-d7 Ditosylate is the preferred internal standard for therapeutic drug monitoring (TDM) of lapatinib in cancer patients, particularly those with HER2-positive metastatic breast cancer. The compound corrects for the 3.5-fold interindividual variability in lapatinib recovery observed in patient plasma, ensuring accurate dose adjustment and minimizing the risk of subtherapeutic exposure or toxicity [1]. Validated LC-MS/MS methods using this internal standard achieve calibration ranges of 5-5000 ng/mL with accuracy within 100±10% and precision <11% [1].

Pharmacokinetic Studies in Special Patient Populations

Lapatinib-d7 Ditosylate enables reliable lapatinib quantification in challenging patient populations, including those with end-stage renal disease receiving hemodialysis. In these patients, the presence of multiple concomitant medications poses significant interference risks for non-isotopic internal standards. The validated method using lapatinib-d7 demonstrates complete elimination of interference while requiring only 50 μL plasma volume across a 2.50-1000 ng/mL calibration range [2].

Multiplexed TKI Therapeutic Drug Monitoring Panels

For clinical laboratories conducting simultaneous therapeutic drug monitoring of multiple tyrosine kinase inhibitors, lapatinib-d7 Ditosylate serves as the lapatinib-specific internal standard within validated multiplex LC-MS/MS panels. Methods using individual SIL-IS for each TKI achieve simultaneous quantification of 8 TKIs with intra- and inter-assay accuracy <13.1% and precision <10.0%, supporting efficient, cost-effective TDM workflows [3].

Bioequivalence and Pharmacokinetic Bridging Studies

In bioequivalence studies of lapatinib formulations, including novel nanoparticle or solid dispersion formulations designed to enhance oral bioavailability, lapatinib-d7 provides the analytical precision required for regulatory submission. The +7 Da mass shift minimizes isotopic interference, while the validated method performance ensures that formulation-dependent differences in lapatinib exposure can be accurately quantified and statistically compared .

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